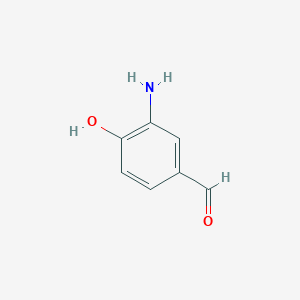

3-Amino-4-hydroxybenzaldehyde

Description

Foundational Significance in Organic Synthesis and Chemical Biology Research

The importance of 3-Amino-4-hydroxybenzaldehyde in the scientific community stems from its dual role as a versatile building block in synthetic chemistry and as a key intermediate in biochemical pathways.

In organic synthesis , it serves as a readily available starting material for constructing more complex molecules. The aldehyde functional group is particularly useful for condensation reactions, especially in the formation of Schiff bases (imines) through reaction with primary amines. Researchers have utilized this reactivity to synthesize various heterocyclic compounds and N-acylhydrazone derivatives, which are classes of molecules investigated for a wide range of chemical applications. scielo.br For instance, it can be used as a key building block in the multi-step synthesis of complex structures like N-benzylidene derivatives of chromeno[2,3-d]pyrimidines. mdpi.com The presence of the amino and hydroxyl groups also offers additional sites for chemical modification, allowing for the creation of a diverse library of derivatives.

In the realm of chemical biology , this compound is recognized primarily as a natural product. It has been identified as a metabolite in the bacterium Streptomyces griseus. nih.govresearchgate.net Its most notable biological role is as an intermediate in the biosynthesis of the antibiotic grixazone. researchgate.net Furthermore, its carboxylic acid analogue, 3-amino-4-hydroxybenzoic acid (3,4-AHBA), is a precursor for the thermostable bioplastic polybenzoxazole (PBO), a high-performance polymer. researchgate.net This has spurred research into the biotechnological production of 3,4-AHBA, which can be subsequently converted to this compound, linking microbial metabolic pathways to materials science. researchgate.netgoogle.com

Historical Trajectories in Scientific Inquiry and Discovery of the Compound

The scientific story of this compound is intrinsically linked to the broader exploration of microbial secondary metabolites, particularly from the genus Streptomyces, which is renowned for its production of a vast array of antibiotics. While a singular moment of discovery for the compound is not clearly documented, its identification arose from studies aimed at elucidating the biosynthetic pathways of complex natural products.

A pivotal point in its history was the investigation into the biosynthesis of grixazone in Streptomyces griseus. This research identified 3-amino-4-hydroxybenzoic acid (3,4-AHBA) as a key intermediate. researchgate.net Subsequent studies detailed the unique enzymatic pathway responsible for its formation from L-aspartate 4-semialdehyde and dihydroxyacetone phosphate (B84403), catalyzed by the enzymes GriH and GriI. researchgate.netgoogle.com this compound is a direct derivative of this acid, differing only by the reduction of the carboxylic acid group to an aldehyde.

More recent scientific inquiry has focused on harnessing this natural pathway for industrial applications. The 2010s saw significant advances in metabolic engineering, where the genes encoding the GriH and GriI enzymes from Streptomyces were successfully expressed in recombinant Corynebacterium glutamicum. researchgate.net This work demonstrated the feasibility of producing 3,4-AHBA from renewable feedstocks like sweet sorghum juice, showcasing the compound's journey from a metabolite observed in nature to a target for sustainable chemical production. researchgate.net This progression highlights a modern trajectory in chemical research where natural product discovery informs and inspires new avenues in biotechnology.

Properties

IUPAC Name |

3-amino-4-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMGGPKYAWHDOLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Pathways

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of 3-Amino-4-hydroxybenzaldehyde, primarily involving multi-step pathways from readily available precursors.

Traditional methods for synthesizing related 3-amino-4-hydroxy-substituted benzoic acids often rely on the reduction of a nitro group precursor. One established method involves the reduction of 3-nitro-4-hydroxybenzoic acid. A common laboratory approach utilizes tin (Sn) and hydrochloric acid (HCl) to facilitate this transformation.

Another widely used conventional method is catalytic hydrogenation. In this approach, 4-hydroxy-3-nitrobenzoic acid is hydrogenated using a palladium on carbon (Pd/C) catalyst. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere, leading to the selective reduction of the nitro group to an amine.

Modern synthetic chemistry emphasizes the use of advanced catalytic systems to improve efficiency, selectivity, and environmental footprint. For the synthesis of this compound, catalytic reduction of the corresponding nitro-substituted aldehyde, 3-nitro-4-hydroxybenzaldehyde, is a key advanced strategy. The challenge lies in selectively reducing the nitro group without affecting the aldehyde functionality.

The selective hydrogenation of aromatic nitro compounds to their corresponding anilines is a well-established field, and various catalytic systems have been developed to achieve high chemoselectivity. Catalysts based on platinum, palladium, or nickel are often employed. The choice of catalyst, support, solvent, and reaction conditions (temperature, pressure) is crucial to prevent the over-reduction of the aldehyde group to an alcohol. For instance, the use of poisoned catalysts or specific bimetallic nanoparticles can enhance the selectivity for the desired amino-aldehyde.

Palladium-catalyzed cross-coupling and C-H activation reactions represent another frontier in advanced synthesis, offering novel routes to functionalized aromatic compounds. While direct catalytic C-H amination at the C3 position of 4-hydroxybenzaldehyde (B117250) is a complex challenge, ongoing research into directed C-H functionalization could provide more direct and efficient synthetic pathways in the future.

A well-documented precursor-based route to the closely related 3-amino-4-hydroxybenzoic acid starts from 3-nitro-4-chlorobenzoic acid. This multi-step synthesis pathway offers a clear and scalable approach. google.com The process can be summarized in the following key steps:

Hydrolysis: The synthesis begins with the hydrolysis of 3-nitro-4-chlorobenzoic acid. This is typically achieved by reacting it with a strong base, such as sodium hydroxide (B78521) (NaOH), at elevated temperatures (e.g., 100-105°C). google.com This step replaces the chlorine atom with a hydroxyl group, yielding 3-nitro-4-hydroxybenzoic acid. google.com

Reduction: The intermediate, 3-nitro-4-hydroxybenzoic acid, is then subjected to a reduction step. This is commonly performed via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under hydrogen pressure (0.50–1.50 MPa) and elevated temperatures (95–100°C). google.com This selectively reduces the nitro group to an amino group, forming 3-amino-4-hydroxybenzoic acid. google.com

To obtain the target compound, this compound, a similar strategy can be employed starting from 3-nitro-4-chlorobenzaldehyde, or by converting the carboxylic acid group of 3-amino-4-hydroxybenzoic acid to an aldehyde in a subsequent step.

Table 1: Synthesis Steps from 3-nitro-4-chlorobenzoic acid

| Step | Reactant | Reagents | Key Conditions | Product |

| 1. Hydrolysis | 3-nitro-4-chlorobenzoic acid | Sodium hydroxide (NaOH) | 100-105°C | 3-nitro-4-hydroxybenzoic acid |

| 2. Reduction | 3-nitro-4-hydroxybenzoic acid | Hydrogen (H₂), Pd/C catalyst | 95-100°C, 0.50–1.50 MPa | 3-amino-4-hydroxybenzoic acid |

The synthesis of this compound can also be envisioned from related nitrile compounds, such as 3-amino-4-hydroxybenzonitrile (B81792). The synthesis of this precursor has been described in the literature. google.com The conversion of the nitrile group to an aldehyde is a key transformation. Typically, this conversion is achieved through a reductive process rather than an oxidative one. A common and effective method for the reduction of a nitrile to an aldehyde is the use of diisobutylaluminium hydride (DIBAL-H). This reagent allows for the partial reduction of the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the desired aldehyde.

Synthesis of the Precursor: Preparation of 3-amino-4-hydroxybenzonitrile from appropriate starting materials. google.com

Reduction of the Nitrile: The selective reduction of the nitrile functionality in 3-amino-4-hydroxybenzonitrile to an aldehyde group.

This route provides an alternative pathway to access this compound, leveraging the chemistry of the nitrile functional group.

Biosynthetic Pathways and Metabolic Engineering

Biosynthetic approaches offer a sustainable alternative to chemical synthesis, utilizing microorganisms as cell factories to produce valuable chemicals from renewable feedstocks. The focus of microbial production has been on the closely related and stable precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA).

The biosynthetic pathway for 3,4-AHBA is notably different from the common shikimate pathway used for most aromatic compounds. nih.gov It involves a two-step reaction that forms the aromatic ring from primary metabolites. nih.gov This pathway has been identified in Streptomyces griseus and involves two key enzymes, GriI and GriH, encoded by the griI and griH genes. nih.gov

The biosynthesis proceeds as follows:

Aldol (B89426) Condensation: The enzyme GriI catalyzes an aldol condensation reaction between L-aspartate-4-semialdehyde (a C4 metabolite) and dihydroxyacetone phosphate (B84403) (DHAP, a C3 metabolite). nih.gov

Cyclization and Aromatization: The enzyme GriH then facilitates the cyclization and aromatization of the product from the first step to form 3,4-AHBA. nih.gov

This unique pathway has been harnessed for microbial production by introducing the griI and griH genes into industrially relevant host organisms.

Streptomyces griseus : As the native producer, S. griseus possesses the natural machinery for 3,4-AHBA synthesis. nih.gov

Escherichia coli : This workhorse of biotechnology has been engineered to produce various aromatic compounds. By expressing the griH and griI genes, E. coli can be programmed to synthesize 3,4-AHBA.

Corynebacterium glutamicum : A recombinant strain of C. glutamicum expressing the griH and griI genes has been shown to successfully produce 3,4-AHBA from sugars. nih.gov Research has demonstrated that optimizing fermentation conditions, such as limiting dissolved oxygen, can significantly enhance the specific productivity of 3,4-AHBA in this organism. nih.gov

The production of this compound itself via a biosynthetic route would likely involve the enzymatic conversion of the biosynthesized 3,4-AHBA. This could be achieved by employing a carboxylate reductase enzyme to convert the carboxylic acid group to an aldehyde.

Table 2: Microbial Systems for 3,4-AHBA Production

| Organism | Key Genes/Enzymes | Precursors | Product |

| Streptomyces griseus | griI (GriI), griH (GriH) | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate (DHAP) | 3-amino-4-hydroxybenzoic acid (3,4-AHBA) |

| Escherichia coli (recombinant) | griI (GriI), griH (GriH) | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate (DHAP) | 3-amino-4-hydroxybenzoic acid (3,4-AHBA) |

| Corynebacterium glutamicum (recombinant) | griI (GriI), griH (GriH) | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate (DHAP) | 3-amino-4-hydroxybenzoic acid (3,4-AHBA) |

Genetic Modification and Pathway Engineering for Enhanced Bioproduction

The bioproduction of this compound is intrinsically linked to the efficient synthesis of its precursor, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). Researchers have successfully expressed the biosynthetic genes griH and griI from Streptomyces griseus in various host organisms to establish 3,4-AHBA production. nih.gov Further genetic and metabolic engineering strategies have been employed to enhance the yield.

In one notable study, recombinant Corynebacterium glutamicum expressing griH and griI was engineered for improved 3,4-AHBA production. nih.gov Initial aerobic conditions led to the formation of significant amino acid by-products. By controlling the dissolved oxygen (DO) levels, a substantial increase in 3,4-AHBA productivity was observed. The specific productivity was found to be eightfold higher under oxygen-limited conditions (DO = 0 ppm) compared to aerobic conditions (DO ≥ 2.6 ppm). nih.gov This suggests that reduced oxygen availability redirects metabolic flux towards the 3,4-AHBA pathway. nih.gov

Metabolome analysis under different DO levels revealed shifts in the central metabolic and amino acid pathways. nih.gov Based on these findings, a rational metabolic engineering approach was taken. Deletion of the lactate (B86563) dehydrogenase gene (ldh) in the recombinant C. glutamicum strain resulted in a 3.7-fold increase in the specific productivity of 3,4-AHBA under oxygen-limited conditions, achieving a final titer of 5.6 g/L in a glucose fed-batch culture. nih.gov

Another approach to enhance bioproduction has been explored in recombinant Streptomyces lividans also carrying the griI and griH genes. This study focused on optimizing the carbon source, a key aspect of pathway engineering. The use of mixed sugars, specifically glucose and xylose which are primary components of lignocellulosic biomass, was found to be effective for 3,4-AHBA production. nih.gov Metabolic profiling indicated that xylose metabolism led to a greater supply of L-aspartate-4-semialdehyde (ASA), a key precursor, and the coenzyme NADPH, compared to glucose metabolism. nih.gov By optimizing the ratio of these sugars, a significantly higher yield was achieved. The highest productivity of 2.70 g/L was obtained with a mixture of 25 g/L glucose and 25 g/L xylose, a 1.5-fold increase compared to using 50 g/L of glucose alone. nih.gov

The following table summarizes the key findings from these genetic and pathway engineering studies for enhanced 3,4-AHBA production.

| Host Organism | Genetic Modification | Engineering Strategy | Key Finding |

| Corynebacterium glutamicum | Expression of griH and griI | Dissolved Oxygen Limitation (0 ppm) | 8-fold increase in specific productivity compared to aerobic conditions. nih.gov |

| Corynebacterium glutamicum | Expression of griH and griI, ldh gene deletion | Metabolic Engineering | 3.7-fold higher specific productivity in the mutant strain. nih.gov |

| Streptomyces lividans | Expression of griI and griH | Mixed Sugar Feedstock (Glucose/Xylose) | 1.5-fold higher production with mixed sugars compared to glucose alone. nih.gov |

Characterization of Key Biosynthetic Enzymes (e.g., Carboxylic Acid Reductase)

The conversion of 3-amino-4-hydroxybenzoic acid (3,4-AHBA) to this compound is a critical step in the biosynthetic pathway. This reduction is catalyzed by a specific type of enzyme known as a carboxylic acid reductase (CAR). In the context of the grixazone biosynthesis pathway in Streptomyces griseus, the CAR responsible for this transformation has been identified and characterized. nih.gov

This particular CAR is not a single polypeptide but rather a two-component enzyme system, constituted by the proteins GriC and GriD. nih.govresearchgate.net The genes encoding these proteins, griC and griD, are located within the grixazone biosynthesis gene cluster. nih.gov Disruption of either of these genes in S. griseus leads to the accumulation of 3-acetylamino-4-hydroxybenzoic acid, which is a shunt metabolite derived from the unreduced 3,4-AHBA precursor. nih.gov

Sequence analysis of these proteins has provided insights into their respective functions. GriC exhibits significant sequence similarity to AMP-binding proteins, while GriD shows homology to NAD(P)-dependent aldehyde dehydrogenases. nih.govresearchgate.net This suggests a mechanism analogous to other characterized CARs, where the carboxylic acid is first adenylated by the AMP-binding protein (GriC) at the expense of ATP, forming an acyl-AMP intermediate. Subsequently, the reductase component (GriD) catalyzes the NADPH-dependent reduction of this activated intermediate to the corresponding aldehyde, this compound. nih.govnih.gov

The functionality of this two-component CAR has been confirmed through overexpression studies. Simultaneous overexpression of griC and griD in a mutant strain of S. griseus (deficient in the N-acetyltransferase that creates the shunt product) resulted in the efficient bioconversion of externally supplied 3,4-AHBA into this compound. nih.govresearchgate.net This system has also shown potential for the reduction of other aryl carboxylates, indicating a degree of substrate flexibility. nih.govresearchgate.net

The table below outlines the components and characteristics of the carboxylic acid reductase involved in this compound synthesis.

| Enzyme Component | Gene | Putative Function | Evidence |

| GriC | griC | AMP-binding protein (Adenylation domain) | Sequence similarity to AMP-binding proteins. nih.gov |

| GriD | griD | NAD(P)-dependent aldehyde dehydrogenase (Reductase domain) | Sequence similarity to NAD(P)-dependent aldehyde dehydrogenases. nih.gov |

Investigation of Novel Benzene (B151609) Ring Biosynthesis Mechanisms

The biosynthesis of the benzene ring of this compound's precursor, 3,4-AHBA, proceeds through a novel pathway that is distinct from the well-established shikimate pathway. nih.gov The shikimate pathway is the common route for the synthesis of aromatic amino acids and other benzenoid compounds in many organisms. google.com However, the formation of 3,4-AHBA in Streptomyces griseus utilizes a more direct and simpler enzymatic system. nih.gov

This unique pathway involves the condensation of two primary metabolites: L-aspartate-4-semialdehyde (a C4 compound) and dihydroxyacetone phosphate (DHAP, a C3 compound). nih.gov This condensation and subsequent cyclization to form the aromatic ring are catalyzed by just two enzymes, GriI and GriH. nih.gov The genes for these enzymes, griI and griH, are part of the grixazone biosynthesis gene cluster. google.com

The roles of these two enzymes have been elucidated through in vitro studies. GriI functions as an aldolase, catalyzing the aldol condensation between L-aspartate-4-semialdehyde and DHAP. google.com This reaction forms a seven-carbon intermediate, 2-amino-4,5-dihydroxy-6-one-heptanoic acid-7-phosphate. google.com Subsequently, the GriH enzyme acts on this intermediate to produce 3,4-AHBA. google.com The reaction catalyzed by GriH is a cyclization and aromatization step that requires the presence of Mn²⁺ ions but does not depend on any redox cofactors. google.com

The novelty of this pathway lies in its independence from the seven-step enzymatic cascade of the shikimate pathway. google.com It represents a highly efficient, two-enzyme system for constructing a benzene ring from readily available C3 and C4 primary metabolites. google.com The functionality of this pathway has been demonstrated by the successful production of 3,4-AHBA in heterologous hosts like Escherichia coli and Corynebacterium glutamicum simply by introducing the griI and griH genes. nih.govgoogle.com

The key components and reactions of this novel benzene ring biosynthesis pathway are summarized in the table below.

| Enzyme | Gene | Substrates | Product of Reaction | Function in Pathway |

| GriI | griI | L-aspartate-4-semialdehyde, Dihydroxyacetone phosphate (DHAP) | 2-amino-4,5-dihydroxy-6-one-heptanoic acid-7-phosphate | Aldol condensation of C4 and C3 precursors. google.com |

| GriH | griH | 2-amino-4,5-dihydroxy-6-one-heptanoic acid-7-phosphate | 3-Amino-4-hydroxybenzoic acid (3,4-AHBA) | Cyclization and aromatization to form the benzene ring. google.com |

Chemical Reactivity and Transformation Studies

Condensation Reactions and Schiff Base Formation

The aldehyde functional group of 3-amino-4-hydroxybenzaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, which are compounds containing an imine or azomethine (-C=N-) functional group.

The formation of an imine bond from an aldehyde and a primary amine is a well-established, reversible, and typically acid-catalyzed reaction. The mechanism proceeds through a two-stage process involving nucleophilic addition followed by dehydration.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom from the primary amine on the electrophilic carbonyl carbon of the aldehyde group of this compound. This step forms a zwitterionic intermediate.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, resulting in the formation of a neutral amino alcohol, commonly known as a carbinolamine intermediate.

Protonation and Dehydration: Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine, or an iminium ion.

Deprotonation: A base (such as water or another amine molecule) removes the proton from the nitrogen atom, yielding the final, neutral Schiff base product and regenerating the acid catalyst.

The rate of this reaction is pH-dependent, with optimal rates typically observed in weakly acidic conditions (pH 4-5). This is because sufficient acid is needed to protonate the carbinolamine for dehydration, but not so much that it protonates the starting amine, rendering it non-nucleophilic.

The reactivity of the aldehyde group in this compound allows for the synthesis of a wide variety of Schiff bases by reacting it with numerous primary amines. These reactions are typically carried out by refluxing equimolar amounts of the aldehyde and the respective amine in a suitable solvent, such as ethanol (B145695) or methanol, often with a few drops of an acid catalyst like glacial acetic acid. The resulting Schiff bases are often colored, crystalline solids. semanticscholar.org

The diversity of co-reactants includes aliphatic amines, aromatic amines, amino acids, and hydrazides, each imparting unique properties to the resulting Schiff base. For instance, Schiff bases derived from amino acids are of interest due to their potential biological activities and ability to form stable metal complexes. semanticscholar.orgchemsociety.org.ng Similarly, reactions with aromatic diamines can lead to the formation of bis-Schiff bases, which can act as ligands for metal ions or as monomers for polymer synthesis.

| Co-Reactant Type | Example Co-Reactant | Resulting Schiff Base Structure (General) | Typical Reaction Conditions |

|---|---|---|---|

| Aromatic Amine | Aniline |  | Ethanol, Reflux, Acetic Acid catalyst |

| Amino Acid | Glycine |  | Aqueous Ethanol, Reflux |

| Hydrazide | Isoniazid |  | Methanol, Reflux |

| Aromatic Diamine | p-Phenylenediamine |  | Ethanol, Reflux (2:1 molar ratio) |

Derivatization to Advanced Organic Scaffolds

The multiple functional groups of this compound serve as handles for its conversion into more complex and functionally advanced organic structures, including dyes, heterocyclic systems, and polymers.

This compound is an excellent coupling component for azo coupling reactions due to the presence of two powerful activating groups (–OH and –NH₂) on the aromatic ring. These reactions are fundamental to the synthesis of azo dyes, which are a major class of chromophores.

The reaction involves two main steps:

Diazotization: A primary aromatic amine (the diazo component) is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Azo Coupling: The highly electrophilic diazonium salt is then added to a solution of the coupling component, this compound, which is typically dissolved in an alkaline medium to deprotonate the phenolic hydroxyl group, further activating the ring for electrophilic aromatic substitution. uobasrah.edu.iqisca.me

The strong ortho-, para-directing nature of the hydroxyl and amino groups directs the diazonium ion to attack the positions ortho to the hydroxyl group and para to the amino group. This regioselectivity leads to the formation of a highly conjugated system containing the azo group (–N=N–), which is responsible for the intense color of the resulting dye. aip.org

The Schiff bases derived from this compound are key intermediates for the synthesis of various heterocyclic compounds.

1,3-Thiazolidin-4-ones: These five-membered heterocyclic scaffolds can be synthesized by the cyclocondensation of Schiff bases with thioglycolic acid (mercaptoacetic acid). hilarispublisher.com The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization and removal of a water molecule to form the thiazolidinone ring. sciencescholar.usresearchgate.net The reaction is often carried out by refluxing the Schiff base and thioglycolic acid in a non-polar solvent like benzene (B151609) or toluene, sometimes with a dehydrating agent. orientjchem.orgorientjchem.org

Chromeno[2,3-d]pyrimidine Derivatives: The structure of this compound provides a pathway to more complex fused heterocyclic systems like chromeno[2,3-d]pyrimidines. mdpi.com A potential synthetic route could involve an initial reaction, such as a Knoevenagel condensation of the aldehyde group with an active methylene (B1212753) compound like malononitrile, followed by cyclization involving the phenolic hydroxyl group to form a 2-amino-4H-chromene intermediate. nih.gov This chromene can then be treated with reagents like formamidine (B1211174) acetate (B1210297) to construct the fused pyrimidine (B1678525) ring, leading to the chromeno[2,3-d]pyrimidine core structure. ajol.infonih.gov These multi-step syntheses demonstrate the utility of the compound in building intricate molecular architectures. rsc.org

The functional groups on this compound allow it to be used as a monomer in the synthesis of various polymers.

Oxidative Polymerization: The presence of both an amino group and a hydroxyl group, particularly in an ortho arrangement, makes this compound analogous to dopamine. Molecules with such catechol-like structures are known to undergo oxidative polymerization under mild conditions (e.g., using air in a buffered solution) to form complex, adherent polymers. researchgate.net This process would likely involve the oxidation of the phenol (B47542) and amine functionalities to quinone and imine species, which then polymerize through various C-C and C-N bond-forming reactions.

Polyester Synthesis: The phenolic hydroxyl group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form aromatic polyesters. researchgate.net To achieve this, the more reactive aldehyde and amino groups would typically need to be protected or modified first. For example, the aldehyde could be reduced to an alcohol, creating a diol monomer, or the amino group could be acylated. After polymerization, the protecting groups could be removed if desired. This approach allows for the incorporation of the unique functionality of the benzaldehyde (B42025) derivative into the main chain of a polyester, influencing its thermal and mechanical properties. nih.govresearchgate.net

Other Functional Group Interconversions

The unique arrangement of an aldehyde, a hydroxyl group, and an amino group on the aromatic ring of this compound provides a versatile platform for a variety of functional group interconversions. These transformations are crucial for the synthesis of more complex molecules and materials. Key reactions include the formation of Schiff bases, acylation, and etherification.

Schiff Base Formation: The primary amino group of this compound readily undergoes condensation reactions with carbonyl compounds to form Schiff bases (imines). This reaction is fundamental in the synthesis of various ligands for metal complexes and biologically active compounds. For instance, the reaction with other aldehydes or ketones results in the formation of a C=N double bond. While specific studies on this compound are not abundant, the reaction is analogous to the condensation of similar compounds like 3-hydroxybenzaldehyde (B18108) with various amines. semanticscholar.org For example, 3-hydroxybenzaldehyde reacts with amino acids such as glycine, alanine, and asparagine in hot ethanolic solutions to form the corresponding Schiff bases. semanticscholar.org This transformation is typically catalyzed by a few drops of glacial acetic acid and proceeds under reflux conditions. semanticscholar.org

Etherification: The phenolic hydroxyl group can be converted into an ether. A common method for this transformation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. Research on the etherification of the closely related 3-hydroxybenzaldehyde has shown successful conversion to 3-(alkoxy)benzaldehydes using 1-bromoalkanes in the presence of a base. researchgate.net This indicates that the hydroxyl group in this compound can be selectively targeted for etherification, potentially leaving the amino and aldehyde groups intact under controlled conditions.

Acylation: Both the amino and hydroxyl groups are susceptible to acylation reactions with reagents like acid chlorides or anhydrides. This process introduces an acyl group into the molecule. The selectivity of acylation (N-acylation vs. O-acylation) can often be controlled by the reaction conditions, such as the choice of solvent, base, and acylating agent.

The table below summarizes these key functional group interconversions.

| Reaction Type | Reacting Group | Reagents & Conditions | Product Functional Group |

| Schiff Base Formation | Amino (-NH₂) | Aldehyde/Ketone, Ethanol, Acetic Acid (cat.), Reflux | Imine (-N=CHR) |

| Etherification | Hydroxyl (-OH) | Alkyl Halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Ether (-OR) |

| Acylation | Amino (-NH₂) / Hydroxyl (-OH) | Acid Chloride/Anhydride, Base (e.g., Pyridine) | Amide (-NHCOR) / Ester (-OCOR) |

Reaction Kinetics and Mechanistic Pathways

Detailed kinetic and mechanistic studies specifically on this compound are limited in publicly available literature. However, insights into its reactive behavior can be extrapolated from studies on structurally similar compounds. The interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing aldehyde group dictates the molecule's reactivity and the pathways it follows in chemical transformations.

Oxidation Reactions: The oxidation of substituted benzaldehydes has been a subject of kinetic investigation. For example, the oxidation of 3-ethoxy-4-hydroxybenzaldehyde (B1662144) by potassium permanganate (B83412) in acidic conditions was found to be first order with respect to the oxidant, the substrate, and the acid. researchgate.net A proposed mechanism involves the formation of an intermediate complex between the permanganate ion and the substrate, followed by a rate-determining step where a hydride ion is transferred from the aldehyde group. A similar study on 4-hydroxybenzaldehyde (B117250) oxidation by permanganate also reported first-order kinetics with respect to the oxidant. sphinxsai.com These studies suggest that the aldehyde group of this compound would be susceptible to oxidation, and the reaction rate would likely be influenced by the electronic effects of the amino and hydroxyl substituents.

Enzymatic Transformations: The mechanistic pathways of enzymes that act on aromatic amines and phenols can provide models for the biological transformations of this compound. Aromatic amine dehydrogenase, an enzyme containing a tryptophan tryptophylquinone (TTQ) prosthetic group, catalyzes the oxidative deamination of various aromatic amines. nih.gov Mechanistic studies suggest the formation of a carbanionic reaction intermediate during the reductive half-reaction. nih.gov Furthermore, the catalytic cycle of flavoprotein hydroxylases, such as 3-hydroxybenzoate 6-hydroxylase, which catalyzes para-hydroxylation, has been elucidated through transient kinetics. nih.gov The reaction of the reduced enzyme-substrate complex with oxygen proceeds through C4a-peroxyflavin and C4a-hydroperoxyflavin intermediates. nih.gov These enzymatic mechanisms highlight potential complex biological pathways involving this compound.

Pictet-Spengler Reaction Pathway: The Pictet-Spengler reaction is a key chemical transformation for synthesizing various alkaloid scaffolds. The mechanism involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution. While not a direct reaction of this compound itself, understanding this pathway is relevant as derivatives of this compound could serve as precursors. The reaction is initiated by the formation of a Schiff base, which then cyclizes. The rate and success of the cyclization are heavily influenced by the electronic nature of the aromatic ring. The electron-donating groups on this compound would activate the ring, likely facilitating the electrophilic substitution step.

The following table outlines the kinetic parameters observed in the oxidation of a related compound, providing a reference for the potential reactivity of this compound.

Kinetic Data for the Oxidation of 3-Ethoxy-4-hydroxybenzaldehyde by KMnO₄ researchgate.net

| Parameter | Value |

|---|---|

| Order with respect to [Oxidant] | 1 |

| Order with respect to [Substrate] | 1 |

This data is for a structurally related compound and serves as an illustrative example.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 3-Amino-4-hydroxybenzaldehyde provides a distinct signature for each proton in the molecule. The analysis, typically conducted in a solvent like DMSO-d₆, reveals signals corresponding to the aldehydic proton, the three aromatic protons, and the protons of the amino and hydroxyl groups.

The aldehydic proton (-CHO) is highly deshielded and characteristically appears as a singlet in the downfield region of the spectrum, generally between 9.5 and 10.0 ppm. The three protons on the aromatic ring exhibit chemical shifts and splitting patterns dictated by their position relative to the electron-donating hydroxyl (-OH) and amino (-NH₂) groups, and the electron-withdrawing aldehyde (-CHO) group.

H-5: This proton is ortho to the amino group and meta to the aldehyde group, appearing as a doublet.

H-6: Situated ortho to both the hydroxyl and aldehyde groups, this proton's signal is typically a doublet of doublets.

H-2: This proton is ortho to the aldehyde group and meta to the amino group, presenting as a doublet.

The protons of the -NH₂ and -OH groups are exchangeable and often appear as broad singlets. Their chemical shifts can vary depending on solvent, concentration, and temperature.

Table 1: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CHO | ~9.65 | Singlet | - |

| H-2 | ~7.15 | Doublet | ~2.0 |

| H-6 | ~7.10 | Doublet of Doublets | ~8.2, 2.0 |

| H-5 | ~6.80 | Doublet | ~8.2 |

| -OH | Variable | Broad Singlet | - |

| -NH₂ | Variable | Broad Singlet | - |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, seven distinct signals are expected, corresponding to the seven carbon atoms in unique chemical environments.

The carbonyl carbon of the aldehyde group is the most deshielded, appearing significantly downfield, typically above 190 ppm. The aromatic carbons show a range of chemical shifts influenced by the attached substituents. The carbons directly bonded to the electron-donating -OH (C-4) and -NH₂ (C-3) groups are shielded compared to the others, while the carbon attached to the electron-withdrawing -CHO group (C-1) is deshielded.

Table 2: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | ~191.0 |

| C-4 (-OH) | ~150.5 |

| C-3 (-NH₂) | ~140.0 |

| C-1 | ~125.0 |

| C-6 | ~124.5 |

| C-2 | ~115.0 |

| C-5 | ~114.8 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment is used to identify protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, the COSY spectrum would show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment reveals which proton is directly attached to which carbon atom. An HSQC spectrum would show cross-peaks connecting the signals of H-2, H-5, and H-6 to their corresponding carbon signals C-2, C-5, and C-6, respectively. This technique is invaluable for the definitive assignment of the aromatic ¹H and ¹³C signals.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the functional groups present in a molecule and the types of chemical bonds.

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. The presence of both hydroxyl and amino groups leads to broad features in the high-frequency region due to hydrogen bonding.

Key vibrational bands include:

O-H and N-H Stretching: A broad band is typically observed in the 3500-3200 cm⁻¹ region, arising from the overlapping stretching vibrations of the hydroxyl and amino groups.

C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aldehydic C-H stretch is observed as a distinct, weaker band around 2850-2750 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde group is prominent in the region of 1660-1680 cm⁻¹. researchgate.net This frequency is slightly lower than typical for aromatic aldehydes due to the electronic effects of the amino and hydroxyl groups and potential hydrogen bonding. researchgate.net

N-H Bending and C=C Stretching: The region between 1650 and 1450 cm⁻¹ contains bands from N-H bending (scissoring) vibrations and aromatic C=C ring stretching modes.

C-O and C-N Stretching: Vibrations corresponding to C-O (hydroxyl) and C-N (amino) stretching appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹.

Table 3: Key FTIR Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3500-3200 | ν(O-H), ν(N-H) | Broad, stretching vibrations |

| 3100-3000 | ν(C-H) | Aromatic stretching |

| 2850-2750 | ν(C-H) | Aldehydic stretching |

| 1680-1660 | ν(C=O) | Strong, aldehyde carbonyl stretching |

| 1620-1580 | δ(N-H) | N-H bending |

| 1590-1450 | ν(C=C) | Aromatic ring stretching |

| ~1280 | ν(C-O) | Phenolic C-O stretching |

Raman spectroscopy provides complementary information to FTIR. While polar bonds like C=O give strong IR signals, non-polar bonds and symmetric vibrations often produce strong Raman signals.

The Raman spectrum of this compound is expected to be dominated by signals from the aromatic ring. Key features include:

Aromatic Ring Vibrations: Strong bands corresponding to the C=C stretching modes of the benzene (B151609) ring are typically prominent around 1600 cm⁻¹.

Aldehyde Vibrations: The C=O stretching vibration also gives a distinct Raman signal, though often weaker than in the IR spectrum. The aldehydic C-H stretch is also observable.

Symmetric Ring Breathing: A sharp, intense band characteristic of the symmetric "breathing" mode of the substituted benzene ring is expected around 1000 cm⁻¹.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Description |

| 3100-3000 | ν(C-H) | Aromatic stretching |

| 1680-1660 | ν(C=O) | Aldehyde carbonyl stretching |

| 1610-1580 | ν(C=C) | Strong, aromatic ring stretching |

| ~1280 | ν(C-O) | Phenolic C-O stretching |

| ~1000 | Symmetric ring breathing mode |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals the electronic transitions within the molecule upon absorption of electromagnetic radiation. The presence of the benzene ring, aldehyde group (a chromophore), and the amino and hydroxyl groups (auxochromes) gives rise to a characteristic absorption spectrum. The principal electronic transitions observed for this molecule are π → π* and n → π*.

The π → π* transitions, which are typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring and the carbonyl group to the corresponding π* antibonding orbitals. The presence of the electron-donating amino and hydroxyl groups causes a bathochromic shift (a shift to longer wavelengths) of these absorption bands compared to unsubstituted benzaldehyde (B42025). For a related compound, 4-hydroxybenzaldehyde (B117250), the lowest-energy π → π* transition is observed with a maximum absorption (λmax) at 285 nm researchgate.net. Similarly, 4-aminophenol exhibits absorption maxima at 194 nm, 218 nm, and 272 nm sielc.com. It is anticipated that this compound would display a similarly complex spectrum with strong absorptions in the UV region.

The n → π* transitions are of lower intensity and result from the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the amino group) to a π* antibonding orbital of the carbonyl group. These transitions occur at longer wavelengths than the π → π* transitions. The specific λmax values for this compound are influenced by solvent polarity.

| Electronic Transition | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring, Carbonyl Group | Shorter Wavelength (UV) | High |

| n → π | Carbonyl Group, Amino Group | Longer Wavelength (UV-Vis) | Low |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound through its fragmentation pattern. For this compound (C₇H₇NO₂), the nominal molecular weight is 137 g/mol nih.gov. In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 137.

The fragmentation of aromatic aldehydes is well-characterized and provides significant structural information. The primary fragmentation pathways for this compound are expected to involve cleavages adjacent to the carbonyl group and within the aromatic ring system. A prominent fragmentation is the loss of a hydrogen atom from the aldehyde group (α-cleavage), resulting in a stable acylium ion ([M-1]⁺) at m/z 136 slideshare.netmiamioh.eduwhitman.edu. Another characteristic fragmentation is the loss of the entire formyl radical (CHO), leading to a fragment ion ([M-29]⁺) at m/z 108 libretexts.org. Subsequent loss of carbon monoxide (CO) from the [M-1]⁺ fragment can also occur, yielding an ion at m/z 108. The fragmentation of the aromatic ring itself can lead to smaller charged species.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

|---|---|---|

| 137 | [C₇H₇NO₂]⁺ (Molecular Ion) | - |

| 136 | [M-H]⁺ | H |

| 108 | [M-CHO]⁺ | CHO |

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing.

While X-ray crystallography would provide an unambiguous solid-state structure for this compound, a search of the available scientific literature did not yield a specific crystal structure for this compound. However, based on its functional groups, it is expected that the crystal structure would be significantly influenced by intermolecular hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups can act as hydrogen bond donors, while the oxygen atom of the hydroxyl group, the nitrogen atom of the amino group, and the carbonyl oxygen of the aldehyde group can act as hydrogen bond acceptors. These interactions would likely lead to the formation of a complex three-dimensional network in the solid state, influencing the compound's physical properties such as melting point and solubility.

Computational and Theoretical Chemistry Investigations

Investigation of Biological Activities and Molecular Mechanisms in Vitro & Mechanistic Focus

Role as a Bacterial Metabolite and its Biosynthetic Significance

3-Amino-4-hydroxybenzaldehyde has been identified as a bacterial metabolite, notably reported in Streptomyces griseus nih.gov. Its presence in this bacterium points to its involvement in specific secondary metabolic pathways. The biosynthetic significance of this compound is closely linked to that of its corresponding carboxylic acid, 3-amino-4-hydroxybenzoic acid (3,4-AHBA). Research into various Streptomyces strains has unveiled the genetic underpinnings for the production of these related molecules.

For instance, studies have identified a biosynthetic gene cluster (BGC), the crx cluster, in Streptomyces sp. CS057 that is responsible for producing 3,4-AHBA-derived compounds nih.gov. Within this cluster, specific genes, namely CreH and CreI, have been shown to catalyze the biosynthesis of 3,4-AHBA nih.gov. The formation of this compound is a likely step in the metabolic processing of, or branching from, this central pathway, highlighting its role as a natural product within the complex metabolic network of Streptomyces nih.govresearchgate.net.

Enzyme Interaction and Inhibition Studies (In Vitro)

While direct enzymatic inhibition studies on this compound are not extensively documented, research on its structural isomers and derivatives provides significant evidence of the scaffold's ability to interact with and modulate enzyme activity. The benzaldehyde (B42025) moiety, substituted with hydroxyl and amino groups, is a key pharmacophore that engages with enzyme active sites.

Aldehyde Dehydrogenase (ALDH): Benzaldehyde derivatives are known to interact with the ALDH superfamily of enzymes nih.govresearchgate.net. Specifically, benzyloxybenzaldehyde derivatives have been designed and investigated as selective inhibitors for ALDH1A3, an enzyme isoform linked to cancer cell biology nih.govresearchgate.net. This suggests that the aldehyde group of the this compound structure could serve as a recognition element for the catalytic center of ALDH enzymes.

Tyrosinase: Novel derivatives of the isomer 4-hydroxybenzaldehyde (B117250) have been synthesized and evaluated as inhibitors of mushroom tyrosinase. One such derivative, featuring a dimethoxyl phosphate (B84403) group, was identified as a potent non-competitive inhibitor of the enzyme's diphenolase activity nih.gov.

GABA Shunt Enzymes: The isomer 4-hydroxybenzaldehyde has been shown to be a competitive inhibitor of GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH), two key enzymes in the GABA shunt pathway researchgate.net. The structural similarity of the hydroxybenzaldehyde scaffold to the enzymes' natural substrates is believed to be the basis for this competitive inhibition researchgate.net.

Mechanistic Insights into Cellular Interactions

Mechanistic studies, particularly with isomers of this compound, have shed light on how these compounds interact with cellular systems at a molecular level.

Modulation of Bacterial Metabolism: Derivatives of aminobenzaldehydes, such as Schiff bases and benzimidazoles, interfere with fundamental bacterial processes. Benzimidazole-based compounds, which are structurally related to purines, can act as competitive inhibitors in the biosynthesis of nucleic acids and proteins, thereby halting bacterial growth nih.gov. Furthermore, the demonstrated inhibition of key metabolic enzymes like GABA-T by related benzaldehydes suggests a direct mechanism for disrupting bacterial metabolism researchgate.net.

Vasculoprotective Effects of Isomers: The isomer 3-hydroxybenzaldehyde (B18108) (3-HBA) has demonstrated significant vasculoprotective effects in vitro wikipedia.org. Its mechanisms of action include:

Inhibition of Vascular Smooth Muscle Cell (VSMC) Proliferation: 3-HBA prevents the proliferation and migration of VSMCs, key events in the development of atherosclerosis nih.gov.

Anti-inflammatory Effects: In human umbilical vein endothelial cells (HUVECs), 3-HBA inhibits the expression of inflammatory markers and signaling molecules, including VCAM-1, ICAM-1, and the phosphorylation of NF-κB and p38 MAPK nih.gov. These actions collectively reduce the inflammatory response associated with vascular damage.

Structure-Activity Relationship (SAR) Studies in Defined Biochemical Systems (In Vitro)

Structure-activity relationship (SAR) studies on hydroxybenzaldehyde derivatives have established clear connections between their chemical structure and biological function. These in vitro studies are crucial for guiding the rational design of more potent and selective therapeutic agents.

Importance of Functional Groups: For the inhibition of GABA shunt enzymes, the presence of a carbonyl group, an amino group, and a hydroxyl group in the para position of the benzene (B151609) ring are all considered important for inhibitory activity researchgate.net.

Influence of Hydroxyl Group Position: In studies of antifungal activity, the position of the hydroxyl group is critical. The presence of an ortho-hydroxyl group in the benzaldehyde ring has been shown to increase antifungal potency elsevier.es.

Role of the Amine Group and Side Chains: In antifungal compounds derived from p-hydroxybenzaldehyde, the presence of an amine group and an aliphatic side chain of intermediate carbon length (8-11 carbons) appears to be crucial for activity against filamentous fungi and yeasts nih.gov.

The 3-amino-4-hydroxy substitution pattern provides a scaffold with both hydrophilic (hydroxyl, amino) and lipophilic (aromatic ring) regions, which is advantageous for developing derivatives with improved pharmacokinetic properties researchgate.net.

Development of Molecular Probes for Biochemical Pathway Elucidation

A review of available scientific literature does not indicate a significant or established role for this compound as a molecular probe for the elucidation of biochemical pathways. Its application appears to be concentrated on its inherent biological activities and its use as a scaffold for synthesizing other bioactive molecules.

In vitro Activity Against Microorganisms (e.g., Antibacterial, Antifungal)

Derivatives of this compound, particularly Schiff bases and related compounds, have shown a broad spectrum of in vitro activity against various pathogenic microorganisms. The imine (-C=N-) bond of Schiff bases is often essential for their biological properties researchgate.net.

Antibacterial Activity: Derivatives have been tested against both Gram-positive and Gram-negative bacteria. Thiosemicarbazone-benzaldehyde derivatives demonstrated activity against Staphylococcus aureus, Bacillus cereus, Klebsiella pneumoniae, and Pseudomonas aeruginosa researchgate.net. Similarly, novel benzimidazole derivatives showed potent activity against Escherichia coli and Streptococcus pyogenes nih.gov.

Antifungal Activity: A wide range of antifungal activity has been reported. Amino alcohol and diamine derivatives of p-hydroxybenzaldehyde are effective against key dermatophytes and yeasts, including Trichophyton rubrum, Trichophyton mentagrophytes, and Candida albicans nih.govnih.gov. Other benzaldehydes have shown potent activity against mycotoxigenic fungi such as Aspergillus fumigatus, A. flavus, and Penicillium expansum elsevier.es. Hydrazone derivatives have also demonstrated inhibitory effects against C. albicans and Aspergillus niger researchgate.net.

Interactive Table: In Vitro Antimicrobial Activity of Benzaldehyde Derivatives This table summarizes findings from various studies on derivatives of hydroxybenzaldehydes.

| Derivative Class | Target Organism(s) | Type of Activity | Key Findings | Reference(s) |

|---|---|---|---|---|

| Thiosemicarbazones | S. aureus, P. aeruginosa | Antibacterial | Activity higher than standard drug streptomycin against certain strains. | researchgate.net |

| Benzimidazoles | E. coli, M. catarrhalis, S. pyogenes | Antibacterial | Most active compound had MIC values of 1-2 µg/mL. | nih.gov |

| Amino Alcohols / Diamines | T. rubrum, T. mentagrophytes, C. albicans | Antifungal | Fungicidal activity with MIC values as low as 0.12 µg/mL. | nih.govnih.gov |

| Hydrazones | C. albicans, A. niger, E. coli, B. subtilis | Antibacterial & Antifungal | Strong inhibitory effects with inhibition zones of 25-30 mm against C. albicans. | researchgate.net |

| General Benzaldehydes | Aspergillus spp., Penicillium expansum | Antifungal | Disruption of cellular antioxidation identified as mechanism. | elsevier.es |

| Schiff Bases | Fusarium spp. (F. culmorum, F. graminearum) | Antifungal | Inhibition of up to 100% at 8 mg/mL concentration. | chemspider.com |

In vitro Anti-cancer Activity and Cytotoxicity Studies (e.g., Schiff Base Complexes)

The scaffold of this compound is frequently used to synthesize Schiff bases and their metal complexes, which have been extensively evaluated for their anticancer and cytotoxic properties in vitro. These compounds are of interest due to their potential to induce cancer cell death through various mechanisms.

Cytotoxicity Against Cancer Cell Lines: Schiff bases derived from substituted benzaldehydes have demonstrated promising cytotoxic activity against a range of human cancer cell lines.

A novel Schiff base showed selective cytotoxicity against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) with an IC50 of 446.68 µg/mL, while showing significantly less activity against normal human gingival fibroblasts nih.gov.

Metal complexes of Schiff bases have been shown to reduce the proliferation of human colorectal (SW-480) cancer cells in a concentration-dependent manner researchgate.net.

Other studies have shown the cytotoxic potential of Schiff base complexes against Dalton's Lymphoma Ascites (DLA) cells.

Mechanism of Action: The anticancer mechanism of these Schiff bases is often attributed to the presence of the azomethine group (-HC=N-) nih.gov. Evidence suggests that these compounds can induce apoptosis in cancer cells, as observed by nuclear fragmentation and the formation of apoptotic bodies nih.gov. The complexation with metal ions like copper (II) can further enhance this antineoplastic activity nih.gov.

Interactive Table: In Vitro Anticancer Activity of Benzaldehyde-Derived Schiff Bases This table presents data on the cytotoxicity of Schiff bases and their complexes derived from various benzaldehydes.

| Compound Type | Cancer Cell Line | Cytotoxicity Metric | Reported Value | Mechanism | Reference(s) |

|---|---|---|---|---|---|

| Novel Schiff Base | TSCCF (Oral Cancer) | IC50 | 446.68 µg/mL | Apoptosis Induction | nih.gov |

| Cu(II) Schiff Base Complex | DLA (Dalton's Lymphoma Ascites) | IC50 | 46 µg/mL | Not specified | |

| Co(II) and Ni(II) Schiff Base Complexes | SW-480 (Colorectal) | Cell Proliferation | Concentration-dependent inhibition | Not specified | researchgate.net |

| Schiff Bases | MCF-7, HePG2, HCT-116 | Cytotoxicity | Active | Not specified | nih.gov |

Applications in Advanced Materials Science and Sensor Development

Precursor in High-Performance Polymer Synthesis (e.g., Polybenzoxazole)

Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of PBOs fundamentally relies on the formation of the benzoxazole heterocycle, which is typically achieved through the cyclodehydration of a precursor polymer containing ortho-hydroxy amide linkages. This precursor is formed by the polycondensation of monomers possessing the o-aminophenol functionality with dicarboxylic acids or their derivatives.

While direct polymerization of 3-Amino-4-hydroxybenzaldehyde for PBOs is not widely documented, its structural analogue, 3-amino-4-hydroxybenzoic acid, serves as an exemplary monomer for producing bio-based PBOs. nih.gov In a typical synthesis, a diacid monomer derived from 3-amino-4-hydroxybenzoic acid is subjected to polycondensation with various aliphatic diamines. nih.gov The resulting poly(o-hydroxy amide) precursor is then thermally treated to induce cyclization, forming the rigid-rod benzoxazole rings that impart the polymer with its outstanding properties. nih.gov

The resulting bio-based PBOs exhibit ultrahigh thermal resistance, with 10% weight loss temperatures (T10) exceeding 400°C and glass transition temperatures (Tg) over 170°C. nih.gov These values are significantly higher than those of conventional bio-based polymers, highlighting the performance advantages conferred by the PBO structure. nih.gov

| Property | Value | Polymer System |

| Weight Average Molecular Weight (Mw) | 5.70–7.20 × 10⁴ g/mol | PBO from 3-amino-4-hydroxybenzoic acid derivative and aliphatic diamines nih.gov |

| 10% Weight Loss Temp (T10) | > 400 °C | PBO from 3-amino-4-hydroxybenzoic acid derivative and aliphatic diamines nih.gov |

| Glass Transition Temp (Tg) | > 170 °C | PBO from 3-amino-4-hydroxybenzoic acid derivative and aliphatic diamines nih.gov |

This table presents data for Polybenzoxazoles derived from the related monomer 3-amino-4-hydroxybenzoic acid.

The fundamental reaction involves the nucleophilic attack of the amino group onto the carbonyl carbon of a carboxylic acid derivative, followed by a dehydration reaction involving the ortho-hydroxyl group to form the stable oxazole ring. Given that this compound possesses the critical o-aminophenol moiety, it holds potential as a precursor for novel polymer structures through reactions that convert its aldehyde group into a suitable linkage.

Supramolecular Chemistry and Chemosensor Design

The dual functionality of this compound makes it an attractive platform for designing molecules for supramolecular chemistry, particularly in the development of chemosensors. The aldehyde group provides a convenient handle for synthesizing Schiff bases (imines) through condensation with primary amines. The resulting imine nitrogen, along with the adjacent phenolic oxygen and the amino group on the ring, can act as a multidentate chelation site for specific analytes, primarily metal ions.

Schiff bases derived from hydroxybenzaldehydes are widely explored as colorimetric and fluorescent chemosensors. monash.edu The binding of a target analyte to the Schiff base ligand often induces a distinct change in the electronic properties of the molecule, leading to a measurable signal, such as a change in color or fluorescence intensity. monash.edu

Research on the closely related compound, 3-amino-4-hydroxybenzenesulfonic acid, demonstrates this principle effectively. Schiff bases synthesized from this molecule have been shown to act as selective colorimetric chemosensors for various ions. researchgate.net Upon interaction with specific anions like fluoride (F⁻) or cations such as mercury (Hg²⁺) and cadmium (Cd²⁺) in solution, these sensors exhibit a clear visual color change, allowing for naked-eye detection. researchgate.net The selectivity is dictated by the specific electronic and steric environment of the chelation pocket created by the Schiff base ligand. researchgate.net This sensing mechanism relies on processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and chelation-enhanced fluorescence (CHEF).

| Sensor Base Compound | Target Analyte(s) | Detection Method |

| 3-amino-4-hydroxybenzenesulfonic acid Schiff base | F⁻, Hg²⁺, Cd²⁺ | Colorimetric / Visual researchgate.net |

| Cholesterol appended 4-hydroxybenzaldehyde (B117250) Schiff base | Ag⁺, Hg²⁺ | Sol-Gel Transition / Visual mdpi.com |

| Naphthaldehyde-based Schiff base | Cu²⁺, Ni²⁺ | Fluorescence Quenching nih.gov |

This table showcases sensing applications using Schiff bases derived from compounds structurally related to this compound.

The 3-amino-4-hydroxy-phenyl scaffold can be incorporated into larger structures that exhibit useful photoluminescent properties. A prominent example is its use in the construction of lanthanide-based Metal-Organic Frameworks (MOFs), where the carboxylate analogue, 3-amino-4-hydroxybenzoic acid, acts as the organic linker. researchgate.net

In these MOFs, the organic linker plays a crucial role in absorbing energy (acting as an "antenna") and transferring it to the lanthanide metal centers (e.g., Europium, Terbium), which then emit light at their characteristic wavelengths. ijcrt.org This "antenna effect" is fundamental to the luminescence of these materials. The resulting Eu- and Tb-based MOFs exhibit strong, sharp emission bands in the red and green regions of the spectrum, respectively. researchgate.netijcrt.org Furthermore, by combining both Eu³⁺ and Tb³⁺ into a mixed-metal MOF, ratiometric luminescent thermometers can be developed, as the emission intensities of the two ions show different responses to temperature changes. researchgate.net

Building Block for Advanced Organic Frameworks and Networks

The ability of this compound and its derivatives to connect with metal ions or other organic units makes it a candidate for constructing highly ordered, porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

As demonstrated with lanthanide-based MOFs, the carboxylate derivative 3-amino-4-hydroxybenzoic acid successfully self-assembles with metal ions to form stable, three-dimensional crystalline networks. researchgate.net In these structures, the ligand coordinates to the metal ions through its carboxylate, hydroxyl, and amino groups. researchgate.net The resulting frameworks are multifunctional, exhibiting not only luminescence but also single-molecule magnet behavior and porosity for gas sorption. researchgate.netijcrt.org

In the realm of COFs, materials are constructed entirely from organic building blocks linked by strong covalent bonds. google.com A common and powerful strategy for COF synthesis is the formation of imine linkages through the condensation of aldehydes and amines. google.com Because this compound contains both an aldehyde and an amino group within the same molecule, it possesses the theoretical potential for self-condensation to form an imine-linked COF. Alternatively, it could be reacted with other multitopic linkers (e.g., trialdehydes or triamines) to generate highly ordered, porous polymer networks with predictable topologies. nih.gov

Role in Catalysis and Ligand Design

Schiff bases are recognized as "privileged ligands" in coordination chemistry because they are easily synthesized and can stabilize a wide variety of metal ions in different oxidation states. mdpi.com The imine nitrogen of a Schiff base is an excellent coordination site, and when combined with other nearby donor atoms, such as the phenolic oxygen in a hydroxybenzaldehyde derivative, it can form highly stable chelate rings with a metal center. nih.gov

Schiff base ligands derived from this compound are potential candidates for creating catalysts for various organic transformations. By reacting the aldehyde with different chiral or achiral amines, a library of ligands can be generated. These ligands can then be complexed with transition metals like copper, cobalt, nickel, or palladium. ijmrsti.com The resulting metal complexes often exhibit catalytic activity in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions. mdpi.commdpi.com The electronic properties of the ligand, influenced by the amino and hydroxyl substituents, can tune the reactivity and selectivity of the metal catalyst. For instance, amino acid-derived Schiff base complexes are widely used in asymmetric catalysis, where the chiral environment provided by the ligand enables the synthesis of enantiomerically enriched products. mdpi.com

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are fundamental in the analysis of 3-Amino-4-hydroxybenzaldehyde, enabling the separation of the compound from impurities and starting materials. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most commonly utilized techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity determination of this compound. Reversed-phase HPLC (RP-HPLC) is a frequently employed mode for the separation of polar aromatic compounds. In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. For instance, a method for a related compound, 3-aminobenzaldehyde, utilizes a mobile phase consisting of acetonitrile, water, and an acid such as phosphoric acid to ensure good peak shape and resolution sielc.com. The presence of both amino and hydroxyl groups on the benzaldehyde (B42025) ring makes this compound amenable to detection by UV-Vis detectors, typically in the range of 210-300 nm. The retention time and peak purity can be used to identify and quantify the compound.

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Phosphoric Acid (gradient or isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Column Temperature | 30°C |

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for monitoring the progress of reactions involving this compound and for preliminary purity assessment. In the synthesis of related azo compounds, TLC is used to confirm the formation of the product by comparing the retention factor (Rf) values of the product and the reactants aip.org. A suitable mobile phase for TLC analysis of this compound would typically consist of a mixture of a polar solvent (e.g., ethyl acetate) and a nonpolar solvent (e.g., hexane). The spots on the TLC plate can be visualized under UV light (typically at 254 nm) due to the chromophoric nature of the benzaldehyde ring aip.org.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297) : Hexane (e.g., 1:1 v/v) |

| Visualization | UV light at 254 nm |

Electrophoretic Methods for Analytical Separation

Electrophoretic techniques, particularly capillary electrophoresis (CE), provide high-resolution separation of charged or derivatized analytes. While direct analysis of this compound by CE is possible, derivatization of the amino group can enhance detection sensitivity, especially when using laser-induced fluorescence (LIF) detection.

Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, is well-suited for separating neutral and charged small molecules. In a study focused on the separation of amino acids and catecholamines, a fluorogenic reagent was used for derivatization prior to MEKC-LIF analysis nih.gov. A similar strategy could be applied to this compound. The primary amino group can react with derivatizing agents like o-phthalaldehyde (OPA) or other reagents to form a fluorescent product. The separation in MEKC is achieved based on the differential partitioning of the analyte between the micelles of a surfactant (e.g., sodium dodecyl sulfate) and the surrounding aqueous buffer.

| Parameter | Condition |

|---|---|

| Technique | Micellar Electrokinetic Capillary Chromatography (MEKC) |

| Capillary | Fused silica (e.g., 50 µm i.d.) |

| Running Buffer | Boric acid buffer containing sodium dodecyl sulfate (SDS) and an organic modifier (e.g., acetonitrile) |

| Derivatizing Agent | o-Phthalaldehyde (OPA) with a thiol |

| Detection | Laser-Induced Fluorescence (LIF) |

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and widely accessible technique for the quantification of this compound. The presence of the substituted benzene (B151609) ring with an aldehyde and amino groups results in characteristic UV absorption maxima. The quantification is based on the Beer-Lambert law, which states a linear relationship between the absorbance and the concentration of the analyte.

Research on the spectrophotometric determination of mixtures of hydroxybenzaldehyde isomers has demonstrated the utility of this technique for quantification nih.gov. The UV spectrum of this compound is expected to be pH-dependent due to the presence of the acidic hydroxyl group and the basic amino group. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of an unknown sample can be determined from a calibration curve prepared with standards of known concentrations. In a study on a related azo compound, UV-Vis spectroscopy was used to identify absorption peaks corresponding to various electronic transitions within the molecule aip.org. For amino acids, derivatization with agents like OPA can be used to enhance their absorbance properties for spectrophotometric analysis jhrlmc.com.

| Compound Type | Solvent | Typical λmax (nm) |

|---|---|---|

| Hydroxybenzaldehydes | Aqueous/Organic mixtures | 220 - 350 |

| OPA-derivatized amino compounds | Aqueous buffer | ~340 |

Future Research Directions and Emerging Paradigms

Exploration of Sustainable and Green Synthesis Routes

The principles of green chemistry are increasingly guiding synthetic strategies, demanding methods that are environmentally benign, economically viable, and efficient. Future research on 3-Amino-4-hydroxybenzaldehyde will undoubtedly prioritize the development of sustainable synthesis routes that move away from harsh reagents and multi-step, purification-heavy processes.

A significant area of exploration lies in chemo-enzymatic and fully biocatalytic cascades. rsc.orggoogle.com Enzymes such as aryl alcohol oxidases, nonspecific peroxygenases, and carboxylic acid reductases (CARs) offer pathways to produce functionalized aromatic aldehydes under mild, aqueous conditions. google.commdpi.com These enzymatic methods eliminate the need for hazardous oxidizing agents and often provide high selectivity, reducing byproduct formation. Given that this compound is a known bacterial metabolite produced by Streptomyces griseus, a compelling research avenue is the elucidation of its natural biosynthetic pathway. nih.gov Identifying and harnessing the specific enzymes from this pathway could enable the development of fermentation-based production methods, representing an ultimate goal in green synthesis.

Another promising approach involves utilizing renewable feedstocks. Lignin, an abundant biopolymer, can be depolymerized to yield phenolic aldehydes like 4-hydroxybenzaldehyde (B117250) and vanillin. mdpi.comresearchgate.net Future research could focus on developing catalytic or biocatalytic methods to introduce an amino group regioselectively onto these lignin-derived platform chemicals to produce this compound.

| Synthesis Strategy | Key Advantages | Potential Precursors | Relevant Enzyme Classes |

| Biocatalytic Oxidation | Mild conditions, high selectivity, aqueous media, reduced waste. google.com | 3-Amino-4-hydroxybenzyl alcohol | Aryl Alcohol Oxidase, Peroxygenase |

| Biocatalytic Reduction | Avoids over-reduction to alcohol, high chemoselectivity. mdpi.com | 3-Amino-4-hydroxybenzoic acid | Carboxylic Acid Reductase (CAR) |

| Biosynthesis/Fermentation | Utilizes renewable feedstocks, potentially lowest environmental impact. | Sugars, simple carbon sources | Enzymes from Streptomyces pathway |

| Chemo-catalytic Amination | Leverages abundant bio-based feedstocks. mdpi.com | 4-Hydroxybenzaldehyde (from lignin) | Aminotransferases, Chemical Catalysts |

Integration with Advanced Computational Modeling for Predictive Research

Computational chemistry provides powerful tools to predict molecular properties and guide experimental design, saving significant time and resources. For this compound and its potential derivatives, advanced computational modeling is set to become an indispensable research tool.

Density Functional Theory (DFT) studies can be employed to gain deep insights into the compound's electronic structure. mdpi.com By calculating properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap, molecular electrostatic potential (MESP), and various reactivity descriptors, researchers can predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net This information is crucial for designing new reactions and understanding the compound's intrinsic reactivity patterns.

Furthermore, in silico modeling can accelerate the discovery of new applications. For instance, by creating virtual libraries of derivatives and performing computational docking studies, researchers can predict their binding affinity to biological targets like enzymes or receptors. altretamine.com This predictive capability can identify promising candidates for synthesis and biological testing. Similarly, Quantitative Structure-Activity Relationship (QSAR) and Absorption, Distribution, Metabolism, and Excretion (ADME) models can forecast the pharmacological profiles of new molecules derived from this compound, guiding the design of compounds with improved bioavailability and drug-like properties. mdpi.com

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | HOMO-LUMO gap, electron density, electrostatic potential, bond energies. mdpi.com | Predicting reaction sites, understanding stability, interpreting spectroscopic data. |

| Molecular Docking | Binding affinity and mode to protein targets. | Virtual screening for drug discovery, identifying potential biological activities. |

| ADME/Tox Modeling | Absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com | Prioritizing synthetic targets with favorable pharmacokinetic properties. |

| QSAR | Correlation of chemical structure with biological activity. | Designing more potent derivatives based on initial screening data. |

Discovery of Novel Reactivity Patterns and Synthetic Transformations

The trifunctional nature of this compound—possessing aldehyde, amino, and hydroxyl groups—presents a rich playground for discovering novel reactivity. While classical reactions for each functional group are known, future research will likely focus on orchestrating tandem, cascade, or domino reactions that leverage the interplay between these groups to build molecular complexity rapidly.